6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C8H8ClN3. It is a member of the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Reactions: Products include 6-amino-2,7-dimethylimidazo[1,2-b]pyridazine, 6-thio-2,7-dimethylimidazo[1,2-b]pyridazine, and 6-alkoxy-2,7-dimethylimidazo[1,2-b]pyridazine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 2,7-dimethylimidazo[1,2-b]pyridazine.
Scientific Research Applications
6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6-position and the dimethyl groups at the 2- and 7-positions play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-b]pyridazine
- 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate
Comparison: 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine is unique due to the specific positioning of the chlorine and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The dimethyl groups contribute to its lipophilicity, affecting its solubility and membrane permeability .
Properties
IUPAC Name |
6-chloro-2,7-dimethylimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7-10-6(2)4-12(7)11-8(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSONZKOMDBOXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2N=C1Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254965 | |
Record name | 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-20-3 | |
Record name | 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17412-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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